Platinum(IV) sulfide

説明

Platinum(IV) sulfide is an inorganic compound that belongs to the family of transition metal dichalcogenides. It is a black, semiconducting solid that is insoluble in all solvents . The compound adopts a layered structure, with each layer consisting of platinum atoms sandwiched between two layers of sulfur atoms . This unique structure gives platinum sulfide its interesting electronic properties, making it a subject of extensive research in the field of materials science.

準備方法

Platinum sulfide can be synthesized through various methods. One common approach involves the direct reaction of platinum with sulfur at elevated temperatures. For instance, platinum and sulfur can react at 200°C to form platinum sulfide . Another method involves the thermal decomposition of platinum disulfide (PtS2) at temperatures between 225-250°C, which results in the formation of platinum sulfide and sulfur . Additionally, high-quality thin films of platinum sulfide can be synthesized using time-efficient, scalable methods on a variety of substrates .

化学反応の分析

Dissolution Reactions

Platinum(IV) sulfide exhibits notable behavior in hydrothermal conditions. Research indicates that it can dissolve in the presence of hydrogen sulfide, forming various platinum complexes. The dissolution reaction can be represented as:

The equilibrium constant for this reaction varies with temperature, indicating the complex nature of its solubility in different environments .

Electrochemical Reactions

In electrochemical systems, this compound can participate in redox reactions that are crucial for applications such as sensors and catalysts. For example, during the anodic oxidation of sulfides on platinum electrodes, surface layers containing this compound and sulfur are formed, which can lead to passivation of the electrode surface.

Structural Characteristics

This compound adopts a cadmium iodide structure where the geometry around the platinum atom is octahedral. This structural configuration plays a critical role in its reactivity and stability under various conditions.

Thermal Stability

The thermal stability of this compound is significant; it decomposes at high temperatures (approximately between 225 °C to 250 °C). This property is essential for applications where thermal resistance is required .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with other related platinum compounds:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Platinum(II) sulfide | PtS | Less stable than PtS₂; used in various catalytic processes. |

| Platinum disulfide | PtS₂ | Another name for this compound; similar properties. |

| Platinum dichloride | PtCl₂ | Precursor for synthesizing various platinum compounds; more soluble than PtS₂. |

| Platinum tetrachloride | PtCl₄ | Highly reactive; often used in synthesis pathways leading to PtS₂. |

科学的研究の応用

Electronics

Unique Electronic Properties

Platinum(IV) sulfide exhibits significant electronic properties that make it a candidate for use in electronic devices. Its high charge-carrier mobility and a layer-dependent bandgap enable potential applications in thin-film transistors and other semiconductor devices. Research indicates that the material can be utilized in the development of advanced electronic components, enhancing performance in various applications such as sensors and photovoltaic cells .

Table 1: Electronic Properties of this compound

| Property | Value |

|---|---|

| Charge-carrier mobility | High |

| Bandgap | Layer-dependent |

| Stability | Moderate |

Catalysis

Hydrogen Evolution Reaction (HER)

Recent studies have highlighted the role of platinum sulfide as an effective electrocatalyst for the hydrogen evolution reaction (HER). The introduction of sulfur into platinum-based materials has been shown to enhance catalytic activity while reducing platinum content, leading to cost-effective solutions for hydrogen production. For instance, a composite of platinum/platinum sulfide on sulfur-doped carbon nanosheets demonstrated superior mass-specific activity compared to traditional platinum catalysts .

Table 2: Catalytic Performance Comparison

| Catalyst Type | Mass-specific Activity (A mg) | Stability (hours) |

|---|---|---|

| Pt/C | 0.193 | 10 |

| PtS/C-400 | 0.362 | >10 |

Biomedical Applications

Cytotoxicity and Cancer Treatment

this compound has been investigated for its potential in cancer therapy, particularly due to its ability to form platinum-DNA adducts, which can induce apoptosis in cancer cells. The compound's mechanism involves interaction with DNA, affecting various biochemical pathways associated with cell death . Additionally, studies have shown that platinum-based agents can mitigate cyanide toxicity, suggesting therapeutic applications beyond oncology .

Case Study: Cyanide Toxicity Mitigation

In experimental models using zebrafish and mice, platinum(II) complexes containing sulfide ligands demonstrated enhanced reactivity towards cyanide, providing a promising avenue for developing antidotes against cyanide poisoning .

作用機序

The mechanism by which platinum sulfide exerts its effects is primarily related to its electronic structure. The compound’s layered structure allows for efficient charge transport, making it an excellent candidate for use in electronic devices . The molecular targets and pathways involved in its action are largely dependent on its interaction with other materials and the specific applications for which it is used. For example, in photocatalysis, platinum sulfide can facilitate the generation of reactive oxygen species, which are crucial for the degradation of pollutants .

類似化合物との比較

Platinum sulfide can be compared to other similar compounds, such as platinum disulfide (PtS2) and platinum(II) sulfide (PtS). Platinum disulfide is another transition metal dichalcogenide with a similar layered structure, but it has different electronic properties due to its distinct composition . Platinum(II) sulfide, on the other hand, is a green solid that adopts an unusual structure composed of square planar platinum and tetrahedral sulfide centers . These differences highlight the uniqueness of platinum sulfide and its potential for various applications.

生物活性

Platinum(IV) sulfide (PtS) is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and antimicrobial therapies. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications.

Synthesis and Characterization

This compound can be synthesized through various chemical methods, often involving the reduction of platinum(IV) precursors in the presence of sulfur-containing agents. The characterization of this compound typically involves techniques such as X-ray photoelectron spectroscopy (XPS), which helps to elucidate the oxidation states and bonding environments of platinum species in the compound .

The biological activity of this compound is primarily attributed to its ability to undergo reduction to platinum(II) species within biological systems. This reduction is crucial as it activates the compound, allowing it to exert its cytotoxic effects against cancer cells. The following mechanisms have been identified:

- Cytotoxicity : Platinum(IV) complexes, including sulfide derivatives, demonstrate significant cytotoxicity against various cancer cell lines. Studies indicate that these complexes can induce apoptosis and cell cycle arrest, particularly in cisplatin-resistant cell lines .

- Antimicrobial Activity : this compound exhibits antimicrobial properties against a range of pathogens, including bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism involves the disruption of microbial cell membranes and interference with DNA replication .

Case Studies and Research Findings

Several studies have highlighted the potential of this compound in therapeutic applications:

- Anticancer Studies : Research has shown that platinum(IV) complexes can overcome resistance mechanisms commonly associated with platinum(II) drugs. For instance, a study demonstrated that a specific platinum(IV) prodrug exhibited enhanced antitumor activity and improved overall survival in mouse models compared to traditional therapies .

- Antimicrobial Efficacy : Another study focused on the antibacterial properties of platinum(IV) complexes, revealing that they effectively inhibited the growth of multiple bacterial strains. The compounds were found to be particularly effective against resistant strains, highlighting their potential as novel antimicrobial agents .

Data Tables

The following tables summarize key findings related to the biological activity of this compound:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A2780 (Ovarian Cancer) | 10 | Apoptosis induction |

| SKOV3 (Cisplatin-resistant) | 15 | Cell cycle arrest |

| E. coli | 5 | Membrane disruption |

| S. aureus | 8 | DNA interference |

特性

IUPAC Name |

bis(sulfanylidene)platinum | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Pt.2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKNFJIIYAUSTJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

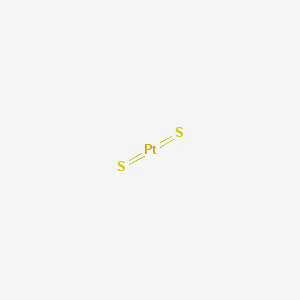

Canonical SMILES |

S=[Pt]=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

PtS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2065200 | |

| Record name | Platinum sulfide (PtS2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Black powder; Insoluble in water; [MSDSonline] | |

| Record name | Platinum(IV) sulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8670 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

12038-21-0 | |

| Record name | Platinum sulfide (PtS2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12038-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Platinum sulfide (PtS2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012038210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Platinum sulfide (PtS2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Platinum sulfide (PtS2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Platinum disulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.693 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。